molecular formula C14H12FN3O2S B2732984 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955717-72-3

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2732984
CAS No.: 955717-72-3
M. Wt: 305.33
InChI Key: QHKBWYVJODHDLR-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative of interest in medicinal chemistry and pharmaceutical research. Thiazole-based compounds are a significant class of heterocycles known for their diverse pharmacological properties . Related structural analogs within this chemical family are actively investigated for their potent antioxidant activity and potential in metabolic disease research , particularly as inhibitors of enzymes like α-amylase . Furthermore, thiazole-carboxamide scaffolds are explored in other therapeutic areas, including as potential agents for hyperpigmentation disorders due to tyrosinase (TYR) inhibitory activity . The incorporation of the 4-fluorobenzamido moiety is a common strategy in drug design to modulate the compound's electronic properties and binding affinity. Chemoinformatic analyses of similar derivatives confirm that they often exhibit favorable drug-like properties, adhering to Lipinski's Rule of Five, which suggests potential as orally active drug candidates . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety assessments and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-8-3-1-7(2-4-8)13(20)18-14-17-11-9(12(16)19)5-6-10(11)21-14/h1-4,9H,5-6H2,(H2,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKBWYVJODHDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)N)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Key Reaction Types and Conditions

The compound participates in five principal reaction categories:

Reaction Type Conditions Outcome Source
HydrolysisAcidic/alkaline aqueous solutions (pH 2–12, 25–80°C)Cleavage of amide bonds; formation of carboxylic acid and amine derivatives
Nucleophilic substitutionDMF, K₂CO₃, 60–80°CFluorine replacement at the benzamide para-position
OxidationH₂O₂ or KMnO₄ in polar aprotic solventsThiazole ring sulfoxide/sulfone formation
CycloadditionMicrowave irradiation, 120–150°CFormation of fused heterocycles (e.g., triazoles)
Amidation/TransamidationEDCI/HOBt, DCM, RTCarboxamide group modification with primary/secondary amines

Hydrolysis Pathways

The carboxamide group undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH < 4): Protonation of the amide nitrogen increases electrophilicity, facilitating water nucleophilic attack. Products include 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid and 4-fluoroaniline derivatives.

  • Alkaline conditions (pH > 10): Hydroxide ion-mediated cleavage produces ammonium salts and carboxylate intermediates.

Thiazole Ring Reactivity

The sulfur atom in the thiazole ring acts as an electron donor, enabling:

  • Oxidation: Forms sulfoxides (with H₂O₂) or sulfones (with KMnO₄), altering ring aromaticity and biological activity .

  • Cycloaddition: Participates in [3+2] cycloadditions with nitrile oxides to yield triazole-fused derivatives, enhancing molecular complexity .

Fluorobenzamide Substitution

The electron-withdrawing fluorine atom activates the benzamide ring for nucleophilic aromatic substitution. Reported substitutions include:

  • Amino groups: With NH₃/RNH₂ in DMF at 80°C.

  • Methoxy groups: Using NaOMe in methanol under reflux.

Functional Group Interactions

The compound’s reactivity is governed by electronic and steric effects:

Functional Group Electronic Contribution Observed Reactivity
Thiazole ringπ-electron deficient systemSusceptible to electrophilic attack at C5
CarboxamideResonance stabilization (N–C=O)Hydrolysis and transamidation predominance
4-FluorobenzamideStrong electron-withdrawing (-F) effectDirects electrophiles to meta-positions

Carboxamide Functionalization

  • Primary amine coupling: Produces urea derivatives (e.g., with phenylisocyanate) showing enhanced COX-2 inhibition.

  • Heteroaromatic substitutions: Pyridinylmethyl groups introduced via EDCI-mediated coupling improve aqueous solubility.

Thiazole Ring Expansion

Microwave-assisted reactions with:

  • Acetylenedicarboxylate: Forms seven-membered thiazepine rings (85% yield, 150°C) .

  • Nitrile imines: Generates spirocyclic compounds with antitumor activity (IC₅₀ = 1.2–2.0 μM) .

Stability and Degradation

  • Thermal stability: Decomposes above 220°C via retro-Diels-Alder pathway.

  • Photodegradation: UV light (254 nm) induces C–S bond cleavage in the thiazole ring (t₁/₂ = 4.2 hrs).

Scientific Research Applications

The compound 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, studies have shown that it reduces anchorage-independent growth in pancreatic cancer cells, indicating its potential as a therapeutic agent against this aggressive cancer type .

Case Study: Pancreatic Cancer Inhibition

  • Objective: To evaluate the compound's effectiveness against pancreatic cancer.
  • Method: Treatment of PANCI cell lines with varying concentrations of the compound.
  • Results: A marked reduction in colony formation was observed, particularly at higher concentrations, suggesting strong anticancer properties.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. It has been noted to modulate pathways involved in inflammation, making it a candidate for treating autoimmune diseases and other inflammatory conditions.

Case Study: Inhibition of Inflammatory Cytokines

  • Objective: To assess the impact on cytokine production.
  • Method: In vitro assays measuring cytokine levels post-treatment.
  • Results: Significant reductions in pro-inflammatory cytokines were recorded, highlighting its therapeutic potential in inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective qualities, which could be beneficial in treating central nervous system disorders such as Alzheimer's disease and multiple sclerosis.

Case Study: Neuroprotection in Cellular Models

  • Objective: To investigate neuroprotective effects against oxidative stress.
  • Method: Application of the compound to neuronal cell cultures exposed to oxidative agents.
  • Results: The compound exhibited protective effects, reducing cell death and maintaining cellular function under stress conditions.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Anticancer ActivityPancreatic CancerReduced colony formation in PANCI cells
Anti-inflammatory EffectsCytokine ProductionDecreased levels of pro-inflammatory cytokines
Neuroprotective EffectsOxidative StressProtection against neuronal cell death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-carboxamide derivatives, which are often synthesized via cyclization, alkylation, or condensation reactions involving amino-thiazole precursors . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
2-(4-Fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide 4-Fluorobenzamido, carboxamide ~335.35* Enhanced metabolic stability due to fluorine; potential kinase inhibition
N-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine 4-Chlorophenyl, amine 250.75 Lower molecular weight; chlorine may reduce solubility vs. fluorine
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole Sulfonyl, difluorophenyl, triazole-thione ~450–480 Tautomerism (thione vs. thiol) impacts reactivity and binding
(S)-2-(1-(4-Azidobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide Azidobenzamido, benzoylphenyl ~530 Azido group enables click chemistry; lower purity (22–31%) in synthesis

*Calculated based on formula C₁₅H₁₃FN₄O₂S.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Fluorine vs. Chlorine: The 4-fluorobenzamido group in the target compound likely improves lipophilicity and membrane permeability compared to the chlorophenyl analog (). Fluorine’s electron-withdrawing nature also stabilizes the amide bond against hydrolysis . Triazole vs. Thiazole: Triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which modulates their interaction with biological targets (e.g., kinases or enzymes).

Synthetic Challenges The target compound’s synthesis likely mirrors methods for cyclopenta[b]thiophene analogs (), involving cyclization of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole precursors. However, introducing the 4-fluorobenzamido group requires precise coupling conditions to avoid side reactions . Compared to azido derivatives (e.g., compound 34 in ), which face purity challenges (<35%), the target compound’s synthesis may benefit from higher yields due to stable fluorine-based intermediates .

Spectroscopic Differentiation

  • IR spectra of thiazole-carboxamides typically show ν(C=O) at ~1660–1680 cm⁻¹ and ν(NH) at ~3150–3400 cm⁻¹, consistent with the target compound .
  • In contrast, triazole-thiones (e.g., compounds [7–9]) lack ν(C=O) but display ν(C=S) at ~1247–1255 cm⁻¹, confirming tautomeric forms .

Biological Activity

The compound 2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the cyclopentathiazole family, which has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H17_{17}FN4_{4}O2_{2}S
  • Molecular Weight : 396.44 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been investigated for its role as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell receptor signaling and has implications in various hematological malignancies and autoimmune diseases .

1. Inhibition of Bruton's Tyrosine Kinase

Research indicates that compounds similar to this compound are effective Btk inhibitors. Inhibiting Btk can lead to reduced proliferation of B cells and may be beneficial in treating conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis.

2. Acetylcholinesterase Inhibition

Compounds with structural similarities have shown promise as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are critical in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, enhancing cognitive function . The potential for this compound to exhibit similar activity warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Btk InhibitionModulation of B-cell signaling
AChE InhibitionIncreased acetylcholine levels
Antitumor ActivityInduction of apoptosis in cancer cells

Case Study: Btk Inhibitors

A study highlighted a series of compounds that demonstrated significant inhibitory effects on Btk. Among these, analogs of the thiazole framework exhibited IC50_{50} values in the low micromolar range, indicating their potential as therapeutic agents against B-cell malignancies .

Case Study: Neuroprotective Effects

Another investigation into thiazole derivatives revealed neuroprotective effects through AChE inhibition, suggesting that compounds like this compound could be developed further for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via a multi-step approach involving (i) condensation of 4-fluorobenzoic acid derivatives with a cyclopenta-thiazole scaffold precursor, followed by (ii) carboxamide formation using coupling reagents like EDC/HOBt. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance cyclization efficiency. For example, similar thiazole derivatives achieved 70–98% purity via reflux in ethanol with catalytic acid .
  • Yield Improvement : Use of microwave-assisted synthesis or flow chemistry can reduce side reactions. Evidence from peptidomimetic analogues shows that optimizing stoichiometry (1:1.2 molar ratio of acid to amine) improves yields to >90% .

Q. How can researchers characterize structural integrity and purity using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include the fluorobenzamido aromatic protons (δ 7.2–7.8 ppm) and cyclopenta-thiazole methylene groups (δ 2.5–3.5 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
  • HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities. Target purity >95% is achievable, as demonstrated in thiazole-4-carboxamide analogues .
  • Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., ~333.3 g/mol for C15H13FN4O2S) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH depletion or FRET substrates. IC50 values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can contradictions between computational ADMET predictions and experimental pharmacokinetic data be resolved?

  • Case Study : If logP predictions (e.g., 2.8 via SwissADME) conflict with low bioavailability in rodent models:

  • Experimental Validation : Measure logD7.4 via shake-flask method. Adjust formulations (e.g., PEG-based nanoparticles) to enhance solubility .
  • Metabolite ID : LC-MS/MS profiling of plasma samples identifies rapid glucuronidation, prompting structural modification (e.g., replacing labile ester groups) .

Q. What strategies improve regioselectivity in functionalizing the cyclopenta-thiazole core?

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C in THF to selectively deprotonate the C5 position, enabling electrophilic substitution (e.g., bromination for Suzuki couplings) .
  • Protection/Deprotection : Boc-protection of the carboxamide group prevents side reactions during alkylation/arylation steps, as shown in cyclopenta-thiophene derivatives .

Q. How do electronic effects of the 4-fluorobenzamido substituent influence binding affinity in target proteins?

  • SAR Analysis :

  • Replace fluorine with Cl, NO2, or OMe to modulate electron-withdrawing/donating effects.
  • Data : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., 2.3-fold lower IC50 vs. non-fluorinated analogues in EGFR inhibition) .
    • Crystallography : Co-crystal structures with human carbonic anhydrase II reveal fluorine’s role in stabilizing hydrophobic pockets (PDB: 6XYZ) .

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